Enhanced Lipophilicity (LogP) vs. Non-Methylated Analog
The N-methylation of the benzamide moiety in 4-amino-3-methoxy-N-methylbenzamide results in a quantifiable increase in lipophilicity compared to its non-methylated analog, 4-amino-3-methoxybenzamide. Computed LogP values show an increase of approximately 0.66 log units (XLogP3 of 0.51 vs. -0.16), indicating a >4-fold increase in partition coefficient and enhanced membrane permeability potential [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3: 0.51 |
| Comparator Or Baseline | 4-amino-3-methoxybenzamide: LogP = -0.16 |
| Quantified Difference | ΔLogP ≈ +0.66 (indicating >4-fold increase in lipophilicity) |
| Conditions | Computational prediction (XLogP3 method) for target compound ; measured/computed LogP for analog [1] |
Why This Matters
Higher lipophilicity is a critical determinant for passive membrane permeability and oral bioavailability, making the N-methylated building block a superior choice for generating drug-like molecules with improved ADME profiles.
- [1] ChemSpace. (2026). 4-Amino-3-methoxybenzamide (CAS 211374-82-2). Product Data Sheet: Physicochemical Properties (LogP value). View Source
